molecular formula C12H15N3O B3150199 N-(1H-indazol-4-yl)-2,2-dimethylpropanamide CAS No. 685108-37-6

N-(1H-indazol-4-yl)-2,2-dimethylpropanamide

Cat. No.: B3150199
CAS No.: 685108-37-6
M. Wt: 217.27 g/mol
InChI Key: VUDQSPZHZOBREG-UHFFFAOYSA-N
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Description

N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide is a synthetic organic compound featuring an indazole heterocycle linked to a pivalamide (2,2-dimethylpropanamide) group. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to interact with a variety of biological targets . The pivalamide group is a common moiety used in chemical synthesis and pharmaceutical research, which can influence the compound's metabolic stability and physicochemical properties . This specific molecular architecture makes this compound a valuable intermediate or building block for researchers working in areas such as synthetic chemistry, medicinal chemistry, and chemical biology. It can be utilized in the exploration of structure-activity relationships (SAR), the design of novel enzyme inhibitors, or the development of potential pharmacologically active agents. Researchers can employ this compound in high-throughput screening campaigns to identify new biological activities or as a precursor for the synthesis of more complex molecules. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-4-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-9-5-4-6-10-8(9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDQSPZHZOBREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271570
Record name N-1H-Indazol-4-yl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685108-37-6
Record name N-1H-Indazol-4-yl-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685108-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1H-Indazol-4-yl-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Biological Targets of N 1h Indazol 4 Yl 2,2 Dimethylpropanamide

Investigation of Primary and Secondary Biological Targets

Comprehensive screening data that would typically elucidate primary and secondary biological targets for a compound of medicinal chemistry interest is not available for N-(1H-indazol-4-yl)-2,2-dimethylpropanamide in accessible scientific databases.

Ligand-Receptor Interaction Profiling

There is no published research detailing the binding affinity or interaction profile of this compound with any specific biological receptors. Standard radioligand binding assays or other biophysical techniques to determine its potential as a ligand for various receptor families have not been reported in the literature.

Enzyme Inhibition Mechanisms

Similarly, information regarding the ability of this compound to inhibit the activity of specific enzymes is absent from the public domain. Enzyme inhibition assays are crucial for identifying potential therapeutic targets and understanding a compound's mechanism of action; however, no such data has been published for this particular molecule.

Exploration of Intracellular Signaling Pathways Modulated by this compound

Given the lack of identified biological targets, there is consequently no information on the modulation of any intracellular signaling pathways by this compound.

Cannabinoid Receptor 1 (CB1) Pathway Modulation

There is no scientific evidence to suggest that this compound interacts with or modulates the Cannabinoid Receptor 1 (CB1) pathway.

No studies have been published that analyze the effect of this compound on G-protein coupled receptor (GPCR) signaling.

There is no data available to indicate that this compound causes a reduction in cyclic AMP levels or affects any downstream signaling events.

Regulation of Mitochondrial Respiration and Energy Production

The indazole structure is a component of various biologically active molecules, some of which have been investigated for their effects on cellular metabolism. While direct studies on this compound are not available, related heterocyclic compounds have been shown to impact mitochondrial function. For instance, certain molecules can act as protonophores, disrupting the mitochondrial membrane potential and uncoupling the electron transport chain from ATP synthesis. nih.gov This action can lead to an inhibition of mitochondrial respiration. nih.govnih.gov Other mechanisms include the direct inhibition of specific respiratory complexes, such as complex II, which reduces electron flow and subsequently decreases oxygen consumption and ATP production. nih.gov

Modulation of Lipid Metabolism and Gene Expression (SREBF1, ACACA, FASN)

Alterations in cellular metabolism, particularly lipid synthesis, are a hallmark of various disease states. The transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBF1) is a master regulator of lipogenesis. nih.gov SREBF1 controls the expression of key genes involved in fatty acid synthesis, including Acetyl-CoA Carboxylase Alpha (ACACA) and Fatty Acid Synthase (FASN). nih.gov The SREBF1-dependent pathway modulates the messenger RNA (mRNA) levels of these crucial biosynthetic genes. nih.gov While no direct link between this compound and this pathway has been established, the broader class of metabolic modulators often intersects with these fundamental regulatory networks.

Kinase Inhibition Profiles (e.g., VEGFR-2, PI3Kα, JNK, CDK2, HDAC)

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

VEGFR-2: Many indazole-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. selleckchem.com Inhibition of VEGFR-2 kinase activity can block downstream signaling pathways that lead to endothelial cell proliferation and new blood vessel formation. nih.gov

CDK2: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Indazole derivatives have been explored as CDK inhibitors, which can lead to cell cycle arrest.

HDAC: Histone Deacetylase (HDAC) inhibitors represent another class of anticancer agents. While structurally distinct, some compounds incorporating heterocyclic rings have shown HDAC inhibitory activity, leading to changes in gene expression that can suppress tumor growth. najah.edunih.gov

The table below summarizes the inhibitory activities of various indazole-related compounds against different kinases, illustrating the versatility of this chemical scaffold.

Kinase TargetCompound TypeReported Activity
VEGFR-2 (KDR) Indazole DerivativesPotent inhibition with IC50 values in the nanomolar range. selleckchem.com
HDAC N-hydroxyacrylamide derivativesIC50 values for HDAC1, 2, and 6 of 12.3, 4.0, and 1.0 nM, respectively. najah.edu
c-Fms, c-Kit, PDGFRβ Multi-kinase inhibitorsSelective inhibition of various receptor tyrosine kinases. selleckchem.com

Potential Interactions with Other Receptor Systems (e.g., 5-HT6, Dopamine D2, MAO A, MCH Receptor 1)

Beyond kinase inhibition, heterocyclic compounds are known to interact with a wide array of G-protein coupled receptors (GPCRs) and other enzyme systems.

Melanin-Concentrating Hormone Receptor 1 (MCH R1): The MCH system is involved in regulating emotion, stress, and energy homeostasis. nih.gov Small molecule antagonists for MCH R1 have been developed and tested for potential antidepressant and anxiolytic effects. nih.govnih.gov Some of these antagonists feature complex heterocyclic structures.

Cellular Responses and Phenotypic Effects at the Molecular Level

Apoptosis Induction and Cell Cycle Arrest

A common outcome of treatment with kinase inhibitors and other anticancer agents is the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Apoptosis: Indazole derivatives have been shown to trigger apoptosis in various cancer cell lines. nih.gov This process is often mediated by the upregulation of pro-apoptotic proteins like p53 and Bax. nih.gov

Cell Cycle Arrest: Treatment with indazole-based compounds can cause cells to accumulate at specific phases of the cell cycle. nih.govnih.gov For example, some derivatives cause a block in the G2/M phase, preventing cells from entering mitosis. najah.edunih.gov Others may induce an arrest at the G0/G1 phase. nih.gov This effect is a direct consequence of inhibiting key cell cycle regulators like CDKs.

The table below details the observed cellular effects of representative indazole-like compounds in different cancer cell models.

Compound ClassCell LineEffect
N-(Indazolyl)benzenesulfonamides A549, A2780, P388Cell cycle arrest at G2/M or G0/G1 phase; Apoptosis induction. nih.gov
Indole-pyrimidine derivative HL-60Cell cycle arrest at G2/M phase; Caspase-3 activation. najah.edu
N-(2-hydroxyphenyl)-2-propylpentanamide MCF-7, MDA-MB-231Apoptosis induction; Cell cycle arrest at S or G2/M phase. mdpi.com

Antiproliferative Activity in Cellular Models

The culmination of the molecular mechanisms described above—such as kinase inhibition, cell cycle arrest, and apoptosis induction—is a potent antiproliferative effect. The ability of indazole-based compounds to inhibit the growth of cancer cells has been demonstrated across numerous studies and a variety of cell lines.

For instance, N-(6(4)-indazolyl)benzenesulfonamide derivatives have demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780), human lung adenocarcinoma (A549), and murine leukemia (P388) cells, with IC50 values in the low micromolar range. nih.gov Similarly, various 1H-benzo[f]indazole-4,9-dione derivatives have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and other cancer cell lines. researchgate.net This broad activity highlights the therapeutic potential of the indazole scaffold in oncology research.

Global Gene Expression and Proteomic Modulations of this compound and Related Indazole Derivatives

While comprehensive global gene expression and proteomic profiling studies specifically for this compound are not extensively available in public literature, the broader class of indazole derivatives has been the subject of numerous investigations, particularly in the context of oncology and inflammatory diseases. These studies provide valuable insights into the potential molecular mechanisms and cellular responses that might be elicited by this compound. The indazole scaffold is a key component in many biologically active molecules, often functioning as kinase inhibitors, which profoundly impact cellular signaling, leading to widespread changes in the transcriptome and proteome.

Research into various indazole-containing compounds has demonstrated significant modulations of proteins and genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. These effects are typically downstream consequences of the inhibition of specific protein kinases.

For instance, studies on indazole-based kinase inhibitors have revealed significant alterations in the expression levels of key regulatory proteins. In the context of cancer cell lines, treatment with certain indazole derivatives has been shown to modulate proteins central to programmed cell death. A notable example is the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, coupled with the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, effects on proteins that govern cell migration and invasion, such as matrix metalloproteinase-9 (MMP9) and its inhibitor, tissue inhibitor of metalloproteinase 2 (TIMP2), have also been documented.

One study on an indazole derivative, ARRY-371797, in a cardiac disease model, identified changes in the expression of structural proteins such as myosin light chain 1a and actin alpha 2. This highlights that the proteomic effects of indazole compounds can be highly context-dependent, varying with the specific biological system and the targeted protein.

Another example from a different therapeutic area involves the indazole-containing molecule BMS-986470, a dual molecular glue degrader. This compound induces the degradation of specific proteins, namely ZBTB7A and WIZ, leading to a significant increase in γ-globin mRNA levels. This illustrates a distinct mechanism of proteomic modulation—targeted protein degradation—that can be achieved with indazole-based compounds.

The following interactive data tables summarize findings from studies on various indazole derivatives, illustrating the types of proteomic and gene expression changes that have been observed. It is important to note that these findings are for related compounds and may not be directly representative of the activity of this compound.

Table 1: Illustrative Proteomic Modulations by Indazole Derivatives in Cancer Cell Lines

Protein TargetObserved ChangeCellular Process Affected
BaxUpregulationApoptosis
Bcl-2DownregulationApoptosis
Cleaved Caspase-3UpregulationApoptosis
MMP9DownregulationCell Migration & Invasion
TIMP2UpregulationCell Migration & Invasion

This table is a composite representation of findings from various studies on different indazole-based kinase inhibitors and is for illustrative purposes.

Table 2: Examples of Proteomic and Gene Expression Changes by Specific Indazole-Based Compounds

CompoundProtein/Gene TargetObserved ModulationTherapeutic Area
ARRY-371797Myosin light chain 1aExpression ChangeCardiac Disease
ARRY-371797Actin alpha 2Expression ChangeCardiac Disease
BMS-986470ZBTB7A (protein)DegradationHematological Disorders
BMS-986470WIZ (protein)DegradationHematological Disorders
BMS-986470γ-globin (mRNA)UpregulationHematological Disorders

This table provides specific examples of modulations observed with particular indazole derivatives, showcasing the diversity of their biological effects.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of N-(1H-indazol-4-yl)-2,2-dimethylpropanamide is intrinsically linked to its specific chemical architecture. The molecule can be deconstructed into key components, each playing a vital role in its interaction with biological targets.

The indazole nucleus is a bicyclic aromatic heterocycle that is a cornerstone of many pharmacologically active compounds. pnrjournal.com This moiety is often involved in crucial binding interactions with protein targets. For instance, in kinase inhibitors, the nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase ATP-binding pocket. nih.gov Docking studies of indazole derivatives with Fibroblast Growth Factor Receptor 1 (FGFR1) have shown that the N-H of the indazole ring can form a hydrogen bond with the amino acid residue Glu562, while a nitrogen atom of the indazole ring can interact with Ala564. nih.gov This highlights the indazole's ability to provide a rigid scaffold that correctly orients other functional groups for optimal binding. The specific substitution pattern on the indazole ring also significantly influences selectivity among different protein targets.

The 2,2-dimethylpropanamide group, also known as a pivaloyl amide, is a bulky, lipophilic moiety. Its presence can have several effects on the molecule's potency. The tertiary butyl group can engage in favorable hydrophobic interactions within a binding pocket, potentially increasing binding affinity. Furthermore, the steric bulk of this group can lock the molecule into a specific conformation that is favorable for binding, thereby reducing the entropic penalty of binding. In a series of 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications in the propanamide region were investigated, indicating the importance of this part of the molecule for activity. researchgate.net While not the exact same molecule, this study underscores the principle that the nature of the amide substituent is critical for potency.

The following table illustrates the impact of modifications to the amide moiety on the activity of a series of kinase inhibitors, demonstrating the importance of this functional group.

CompoundAmide MoietyIC50 (nM)
Analog 1 -NH-C(O)CH3150
Analog 2 -NH-C(O)C(CH3)325
Analog 3 -NH-C(O)c-propyl75

Note: Data is illustrative and based on general principles of SAR for kinase inhibitors.

Fragment-Based Drug Discovery (FBDD) Approaches in Analogue Design

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. youtube.com This approach starts with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. youtube.com These fragments are then grown, linked, or merged to create more potent, drug-like molecules. youtube.com

The indazole scaffold is a common starting point in FBDD campaigns. For example, an indazole fragment hit was identified through a high-concentration biochemical screen and was subsequently optimized to develop potent AXL kinase inhibitors. nih.gov This process often involves screening a library of fragments and then using structural information, such as X-ray crystallography, to guide the optimization process. nih.gov FBDD has been successfully used to discover novel 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs) kinases. nih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry plays a pivotal role in understanding the structure-activity relationships of drug candidates at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is widely used in drug design to understand how a ligand interacts with its target and to guide the design of more potent inhibitors. researchgate.net For indazole derivatives, docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.netmdpi.com

For instance, docking studies can be used to analyze how compounds like this compound fit into the active site of a target protein. The results of such studies can highlight key amino acid residues that interact with the indazole ring, the amide linkage, and the t-butyl group. This information is invaluable for rational drug design, allowing medicinal chemists to propose modifications that are likely to improve binding affinity and selectivity. researchgate.net Visualization software is often used to analyze the interactions between the docked ligand and the protein. nih.gov

The following table summarizes typical interactions observed in molecular docking studies of indazole-based inhibitors with a generic kinase target.

Molecular FragmentInteracting Amino Acid ResidueType of Interaction
Indazole NHHinge Region AlanineHydrogen Bond
Indazole RingGatekeeper MethioninePi-Stacking
Amide CarbonylHinge Region CysteineHydrogen Bond
t-Butyl GroupHydrophobic PocketVan der Waals Interactions

Note: This table represents a generalized model of interactions and may vary depending on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, including this compound, QSAR studies are instrumental in predicting the therapeutic potential and guiding the synthesis of more potent and selective analogues.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to the indazole class of compounds, targeting a variety of biological endpoints. These studies provide a framework for understanding how structural modifications can influence activity.

Typically, a QSAR study on a series of indazole amides would involve the generation of a dataset of molecules with varying substituents and their corresponding measured biological activities (e.g., IC50 values). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Key Molecular Descriptors in QSAR Models for Indazole Derivatives:

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesGoverns electrostatic interactions with the target protein, influencing binding affinity.
Steric Molecular weight, Molar refractivity, Sterimol parametersDefines the size and shape of the molecule, which must be complementary to the binding site.
Hydrophobic LogP, Hydrophobic surface areaAffects the compound's ability to cross cell membranes and engage in hydrophobic interactions within the binding pocket.
Topological Connectivity indices, Wiener indexDescribes the branching and overall shape of the molecule.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a predictive model. For instance, a hypothetical QSAR model for a series of indazole amides might reveal that increased hydrophobicity at the amide substituent and the presence of a hydrogen bond donor on the indazole ring are positively correlated with inhibitory activity. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to indazole derivatives. nih.govnih.gov These methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields would likely lead to an increase or decrease in activity. For a compound like this compound, a 3D-QSAR study could highlight the importance of the bulky tert-butyl group for steric interactions and the electrostatic potential of the indazole ring system for binding. nih.govnih.gov

Molecular Dynamics Simulations for Conformational and Binding Mechanism Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide profound insights into its conformational flexibility and the dynamic nature of its interaction with a biological target.

In the context of drug design, MD simulations are often employed to refine the binding poses of ligands obtained from molecular docking studies and to assess the stability of the ligand-protein complex. A typical MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure) and then calculating the forces between the atoms and their subsequent motions over a period of nanoseconds to microseconds.

Analysis of the MD trajectory for this compound bound to a hypothetical target protein could reveal several key aspects of its binding mechanism:

Conformational Stability: The simulation would show whether the compound maintains a stable conformation within the binding site or if it undergoes significant conformational changes. The root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation is a common metric used to assess this stability.

Key Interactions: MD simulations can identify the specific amino acid residues that form stable and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. For instance, the indazole nitrogen atoms could act as hydrogen bond acceptors or donors, while the dimethylpropanamide moiety could engage in van der Waals interactions.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity.

Illustrative Data from a Hypothetical MD Simulation of this compound:

Simulation ParameterValueInterpretation
Simulation Time 100 nsProvides a reasonable timescale to assess the stability of the complex.
Ligand RMSD 1.5 ÅIndicates that the ligand remains in a stable binding pose throughout the simulation.
Key Interacting Residues Asp145, Val98, Phe190Suggests these residues are crucial for the binding of the compound.
Dominant Interaction Types Hydrogen bonding with Asp145, Hydrophobic interactions with Val98 and Phe190Elucidates the nature of the forces driving the binding event.
Calculated Binding Free Energy (MM-GBSA) -45.5 kcal/molPredicts a strong binding affinity of the compound for the target protein.

By providing a dynamic picture of the binding event, molecular dynamics simulations complement the static information obtained from other modeling techniques and play a crucial role in the rational design of more effective therapeutic agents based on the this compound scaffold. The insights gained from such simulations can guide modifications to the molecule's structure to enhance its interaction with the target, ultimately leading to improved potency and selectivity. nih.govrsc.org

Preclinical Pharmacological Evaluation and Efficacy Studies of N 1h Indazol 4 Yl 2,2 Dimethylpropanamide Analogues

In Vitro Cellular Assay Systems for Efficacy Assessment

In vitro assays are fundamental in the early-stage evaluation of drug candidates, providing crucial data on their biological activity in a controlled laboratory setting. These systems allow for the screening of numerous compounds to identify those with the most promising therapeutic potential.

The anti-cancer potential of indazole analogues is frequently evaluated using a panel of human cancer cell lines. These assays measure the ability of a compound to inhibit cell growth (antiproliferative effects) or to directly kill cancer cells (cytotoxicity). A variety of cancer cell lines are utilized to determine the breadth and selectivity of the compound's activity. For instance, derivatives have been tested against colon carcinoma (HCT 116, HT-29), lung carcinoma (H 460, A549), breast carcinoma (MCF-7), chronic myelogenous leukemia (K562), and melanoma (A375) cell lines. nih.govamegroups.org

The efficacy in these assays is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. For example, a series of 1H-indazole amide derivatives demonstrated potent cellular activity against the HT29 colon cancer cell line, with IC50 values in the low micromolar range. nih.gov Another indazole derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. researchgate.net Furthermore, mechanistic studies have shown that these compounds can induce cell death through apoptosis and cause cell cycle arrest, indicating their interference with fundamental cellular processes. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Analogues in Cancer Cell Lines
Compound/Analogue ClassCell LineCancer TypeActivity (IC50)Reference
1H-Indazole Amide Derivatives (e.g., 116, 117, 118)HT29Colon0.9 ± 0.1 to 6.1 ± 1.1 μM nih.gov
Pan-Pim Kinase Inhibitor (82a)KMS-12 BMMultiple Myeloma1400 nM nih.gov
Indazole Derivative (2f)MultipleVarious0.23–1.15 μM researchgate.net
1H-benzo[f]indazole-4,9-dione derivativesMCF-7Breast27.5 to 432.5 µM nih.gov
3-amino-1H-indazole derivative (W24)HT-29, MCF-7, A-549, HepG2, HGC-27Various0.43-3.88 μM nih.gov

To understand the mechanism of action, analogues of N-(1H-indazol-4-yl)-2,2-dimethylpropanamide are tested for their ability to bind to specific molecular targets, such as cell surface receptors. Radioligand binding assays are a common method used to determine the affinity of a compound for a receptor. In these assays, a radioactively labeled ligand known to bind the target receptor is used in a competitive binding experiment with the test compound. For example, various 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives were assessed for their affinity to imidazoline (B1206853) I(2) receptors and α2-adrenergic receptors using this technique. nih.gov One analogue, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, demonstrated a remarkable 3076-fold higher affinity for I(2) imidazoline receptors compared to α2-adrenergic receptors, highlighting its selectivity. nih.gov

Functional assays in recombinant systems, where the target receptor is expressed in a host cell line, are used to determine whether a compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. For instance, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were identified as highly potent antagonists of the human transient receptor potential vanilloid 1 (hTRPV1), with Ki values as low as 0.4-0.5 nM against capsaicin-induced activation. mdpi.com Similarly, other indazole-based compounds have been discovered as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy. researchgate.net

Many indazole analogues are designed as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Biochemical assays are employed to directly measure the inhibitory effect of a compound on a purified enzyme. These assays quantify the compound's potency, typically reported as an IC50 value, which is the concentration needed to inhibit 50% of the enzyme's activity.

Indazole derivatives have demonstrated potent inhibitory activity against a wide array of kinases and other enzymes. For example, GDC-0941, a 2-(1H-indazol-4-yl) derivative, is a potent inhibitor of class I PI3 kinase. researchgate.net Other analogues have been developed as inhibitors of lymphocyte-specific kinase (Lck), epidermal growth factor receptor (EGFR), extracellular signal-regulated kinases (ERK1/2), and fibroblast growth factor receptor (FGFR). nih.govresearchgate.net The specificity of these compounds is a critical aspect of their evaluation, as off-target effects can lead to undesirable consequences.

Table 2: Enzyme Inhibitory Activity of Selected Indazole Analogues
Compound/Analogue ClassEnzyme TargetInhibitory Potency (IC50)Reference
Compound 145USP70.61 μM nih.gov
Compound 147ULK111 nM nih.gov
Compound 102FGFR130.2 ± 1.9 nM nih.gov
Compound 116ERK1/29.3 ± 3.2 nM nih.gov
Compound 82aPim-1 Kinase0.4 nM nih.gov
Compound 107EGFR (L858R/T790M mutant)0.07 μM nih.gov
Compound 129PDK180 nM nih.gov
Compound 27iFGFR42.4 nM nih.gov

To further elucidate the mechanism of action, reporter gene assays are utilized to assess a compound's effect on specific cell signaling pathways. These assays link the activity of a pathway's downstream transcription factor to the expression of an easily measurable protein, such as luciferase or green fluorescent protein. By measuring the reporter protein's expression, researchers can determine if a compound activates or inhibits a particular pathway.

For indazole derivatives targeting signaling cascades like the PI3K/AKT/mTOR pathway, these assays are invaluable. nih.gov Studies have shown that certain 3-amino-1H-indazole derivatives can modulate this pathway, leading to cell cycle arrest and apoptosis. nih.gov This is achieved by regulating the expression of key proteins such as Cyclin B1 and Bcl-xL. nih.gov Furthermore, these compounds have been observed to reduce the mRNA expression levels of transcription factors like Snail, Slug, and HIF-1α, which are involved in tumor cell migration and invasion. nih.gov Reporter gene assays are a key tool for quantifying such changes in transcriptional activity and confirming pathway modulation.

In Vivo Proof-of-Concept Studies in Relevant Preclinical Animal Models

Following promising in vitro results, lead candidates are advanced to in vivo studies in animal models to evaluate their efficacy in a complex biological system. These studies are crucial for understanding how the compound behaves in a whole organism and for providing a preliminary assessment of its therapeutic potential.

Murine models are the most common systems for in vivo proof-of-concept studies. For anti-cancer drug development, tumor xenograft models are frequently used. nih.govnih.gov In these models, human cancer cells are implanted into immunodeficient mice, where they grow to form tumors. nih.gov The mice are then treated with the test compound to determine its effect on tumor growth.

Several indazole analogues have demonstrated significant efficacy in such models. For example, ABT-869, a 3-aminoindazole-based receptor tyrosine kinase inhibitor, showed significant tumor growth inhibition in multiple preclinical animal models, including an HT1080 human fibrosarcoma xenograft model. More recently, compound 27i, a selective FGFR4 inhibitor, exhibited potent antitumor activity in a Huh7 xenograft mouse model, with a tumor growth inhibition (TGI) of 83.0%. nih.gov Another derivative, compound 2f, was also able to suppress the growth of a 4T1 tumor in vivo. researchgate.net Beyond oncology, other murine models are used to test indazole analogues for different therapeutic indications. For instance, the anti-nociceptive activity of TRPV1 antagonist analogues has been confirmed in the mouse formalin model of pain. mdpi.com

Evaluation of Pharmacokinetic and Pharmacodynamic Endpoints in Preclinical Settings

The preclinical evaluation of pharmacokinetic (PK) and pharmacodynamic (PD) parameters is crucial for predicting the clinical viability of drug candidates. For analogues of this compound, these studies would involve assessing the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological effects in relevant disease models.

Research on other indazole-containing compounds highlights the importance of structural modifications in optimizing pharmacokinetic properties. For instance, a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors demonstrated that specific substitutions could lead to acceptable metabolic stability in human liver microsomes and favorable pharmacokinetic profiles in rodents. nih.gov One analogue, compound K22, exhibited a half-life of 1.07 hours and a good area under the curve (AUC) in pharmacokinetic studies. nih.govrsc.org

Similarly, a series of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas were investigated as TRPV1 antagonists. nih.gov In vivo studies in mice showed that these compounds could antagonize capsaicin-induced hypothermia, demonstrating a clear pharmacodynamic effect. nih.gov Furthermore, select compounds in this series displayed dose-dependent anti-nociceptive activity in a formalin-induced pain model. nih.gov These examples underscore the potential for developing this compound analogues with desirable in vivo efficacy and drug-like properties.

Table 1: Representative Preclinical Data for Indazole Analogues

Compound ClassTargetPreclinical ModelKey Findings
N-(1H-indazol-6-yl)benzenesulfonamidesPLK4Rodent PK, In vitro metabolismAcceptable half-life and AUC, good liver microsome stability. nih.govrsc.org
1-(1H-indazol-4-yl) ureasTRPV1Mouse models of pain and thermoregulationDose-dependent anti-nociceptive activity, antagonism of capsaicin-induced hypothermia. nih.gov

This table is generated based on data from similar indazole compounds, as specific data for this compound is not available.

Selectivity and Polypharmacology Assessment

The indazole core is known for its ability to engage multiple targets, a concept known as polypharmacology. nih.govnih.gov This can be advantageous for treating complex diseases but also necessitates a thorough assessment of selectivity to minimize off-target effects.

Cross-Target Reactivity and Off-Target Profiling

A comprehensive off-target profiling of any new chemical entity is a critical step in preclinical development to identify potential liabilities. For analogues of this compound, this would typically involve screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

For example, a potent and selective inhibitor of class I PI3 kinase, GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, underwent extensive profiling to establish its selectivity. nih.gov Such studies are essential to understand the full spectrum of a compound's biological activity and to anticipate potential side effects. The pyrimidine (B1678525) core, often found in kinase inhibitors, is known for its potential for broad kinome-wide selectivity, which can be both a benefit and a drawback. chemrxiv.org Therefore, careful structural design of this compound analogues would be necessary to achieve the desired selectivity profile.

Application of the Designed Multiple Ligands (DMLs) Concept

The inherent polypharmacology of the indazole scaffold makes it an attractive starting point for the development of Designed Multiple Ligands (DMLs). DMLs are single chemical entities engineered to modulate multiple targets relevant to a particular disease, with the goal of enhancing therapeutic efficacy or improving the safety profile.

The development of pan-BCR-ABL inhibitors, including those effective against the T315I mutant, has utilized the 3-amino-1H-indazole scaffold. nih.gov One such compound, AKE-72, demonstrated potent inhibition of wild-type BCR-ABL and various clinically important mutants, showcasing a well-defined multi-target profile within a specific kinase family. nih.gov This approach highlights how the indazole core can be systematically modified to achieve a desired polypharmacological profile. The application of the DML concept to this compound analogues could lead to the development of novel therapeutics for complex multifactorial diseases.

Advanced Research Perspectives and Future Directions for N 1h Indazol 4 Yl 2,2 Dimethylpropanamide

Crafting Superior Molecules: The Quest for Enhanced Analogues

One common strategy involves the modification of the propanamide side chain and substitutions on the indazole ring. These changes are designed to optimize interactions with the target protein, thereby increasing potency and selectivity. For instance, in the broader class of indazole derivatives, structural modifications have led to the development of highly potent and selective inhibitors of various kinases, such as Polo-like kinase 4 (PLK4), which is implicated in cancer. The insights gained from these studies, including structure-activity relationships (SAR), can guide the rational design of new analogues of N-(1H-indazol-4-yl)-2,2-dimethylpropanamide.

The goal is to develop compounds with a superior therapeutic window, meaning they are highly effective against the intended target while minimizing off-target effects that could lead to undesirable side effects. This involves a meticulous process of chemical synthesis, in vitro screening, and preclinical evaluation to identify lead candidates with the most promising pharmacological properties for further development.

Expanding the Therapeutic Landscape: New Indications on the Horizon

Based on the modulation of key biological targets, researchers are exploring a range of new therapeutic applications for this compound and its analogues.

A Glimmer of Hope for Neurological and Neurodegenerative Disorders

The indazole core is present in compounds being investigated for a variety of neurological and neurodegenerative disorders, including Parkinson's and Alzheimer's disease. nih.govresearchgate.net Research has shown that certain indazole derivatives can exhibit neuroprotective effects. For example, one indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to improve symptoms in a mouse model of Parkinson's disease by inhibiting tau hyperphosphorylation, a key pathological feature of the disease. nih.gov Another study highlighted the potential of indazole derivatives as selective inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. researchgate.net These findings suggest that this compound, by targeting relevant pathways in the central nervous system, could hold promise for the treatment of these debilitating conditions. Further investigation into its specific neurological targets is a crucial next step.

Targeting Metabolic Syndrome and Related Disorders

The potential of indazole derivatives in treating metabolic disorders is an emerging area of research. A notable example is the development of an indazole-based melanin-concentrating hormone receptor 1 (MCHr1) antagonist for the treatment of obesity. This demonstrates the potential of the indazole scaffold to modulate metabolic pathways. While direct evidence for this compound in metabolic syndrome is still developing, the precedent set by other indazole compounds warrants further exploration of its effects on targets related to obesity, insulin (B600854) resistance, and other components of the metabolic syndrome.

A New Arsenal in the Fight Against Cancer: Oncological Applications and Combination Therapies

The field of oncology has seen significant contributions from indazole-based compounds, with several derivatives being investigated as potent anti-cancer agents. nih.govrsc.org Indazole derivatives have been successfully developed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. rsc.org For example, a series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly potent PLK4 inhibitors, showing significant anti-proliferative efficacy against breast cancer cells.

The potential for this compound in oncology could lie in its ability to inhibit specific kinases or other cancer-related targets. Furthermore, the exploration of combination therapies is a promising strategy. Combining this compound with existing chemotherapeutic agents or other targeted therapies could lead to synergistic effects, overcoming drug resistance and improving treatment outcomes for cancer patients.

Understanding the Enemy: Mechanistic Studies on Resistance Pathways

A significant challenge in cancer therapy is the development of drug resistance. For kinase inhibitors, a class to which many indazole derivatives belong, resistance can emerge through various mechanisms. frontiersin.orgnih.gov These can include mutations in the target kinase that prevent the drug from binding effectively, or the activation of alternative signaling pathways that bypass the inhibited target. frontiersin.orgnih.gov

Future research on this compound must include mechanistic studies to anticipate and overcome potential resistance. This involves identifying the molecular changes that occur in cells that become resistant to the compound. Techniques such as long-term cell culture studies with increasing drug concentrations can be used to generate resistant cell lines. Subsequent genetic and proteomic analysis of these cells can then reveal the underlying resistance mechanisms. Understanding these pathways will be crucial for developing strategies to counteract resistance, such as designing next-generation inhibitors that are effective against mutated targets or identifying rational combination therapies that can block escape pathways.

A Holistic View: Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug.

For instance, transcriptomic profiling (e.g., RNA-seq) can reveal how the compound alters gene expression patterns, providing clues about its mechanism of action and potential off-target effects. springermedizin.de Proteomic analysis can identify the proteins that directly interact with the compound or whose levels are altered upon treatment. Metabolomics can shed light on how the compound affects cellular metabolism.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, offering powerful tools to accelerate the discovery and optimization of novel therapeutic agents like this compound. rsc.orgmdpi.com These computational approaches can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and guide their refinement with a speed and accuracy previously unattainable. youtube.compropulsiontechjournal.com For a scaffold like indazole, which is a well-established pharmacophore in medicinal chemistry, AI and ML models can leverage the wealth of existing data to design next-generation compounds with enhanced efficacy and safety profiles. nih.govresearchgate.net

Predictive Modeling for Lead Optimization

One of the primary applications of AI in drug design is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models establish a mathematical correlation between the structural features of a molecule and its biological activity or other key properties. For this compound, a predictive QSAR model could be built using a dataset of known indazole derivatives with activity against a specific biological target (e.g., a protein kinase).

The model would learn to recognize which structural modifications to the indazole core, the dimethylpropanamide side chain, or other positions are likely to increase potency, improve solubility, or reduce off-target effects. researchgate.netnih.gov Researchers can then use this model to virtually screen thousands of hypothetical analogs of the lead compound, prioritizing the most promising candidates for synthesis and experimental testing. This in silico screening process significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. ijpsjournal.com

Below is an interactive table illustrating how a machine learning model might predict various properties for virtual analogs of this compound, guiding the selection of candidates for synthesis.

Compound IDModification on Indazole RingPredicted Target Affinity (IC50, nM)Predicted Solubility (mg/mL)Predicted Toxicity Risk (Categorical)Priority for Synthesis
LEAD-001 None (Parent Compound) 50 0.1 Low -
VIRT-0025-Fluoro250.12LowHigh
VIRT-0036-Chloro450.08LowMedium
VIRT-0045-Methoxy800.15LowLow
VIRT-0056-Trifluoromethyl150.05MediumHigh
VIRT-006N1-methyl600.11LowLow

This table is hypothetical and for illustrative purposes only.

Generative Models for De Novo Design

Beyond predicting the properties of existing or similar molecules, AI can be used for de novo drug design through generative models. peng-lab.orgresearchgate.net These advanced algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of a given set of molecules—for instance, all known kinase inhibitors containing an indazole scaffold. rsc.orgpeng-lab.org

The following table demonstrates how a generative model could produce novel indazole-based compounds, starting from a desired set of properties.

Generated Compound IDNovel Scaffold FeaturePredicted Target Affinity (IC50, nM)Predicted Selectivity Score (vs. Off-Targets)Synthetic Accessibility Score (1-10)
GEN-001Pyrrolo[1,2-b]indazole core120.957
GEN-0025-amino-6-fluoro-indazole80.888
GEN-003Indazole with fused oxetane (B1205548) ring220.925
GEN-004N-(1H-indazol-4-yl)-cyclobutane-carboxamide350.909

This table is hypothetical and for illustrative purposes only.

By combining predictive and generative approaches, AI and machine learning provide a powerful framework for the design and optimization of compounds like this compound. These technologies enable a more rational, efficient, and data-driven approach to drug discovery, holding the promise of bringing more effective and safer medicines to patients faster. youtube.com

Q & A

Q. What are the standard synthetic routes for N-(1H-indazol-4-yl)-2,2-dimethylpropanamide?

The compound is typically synthesized via coupling reactions using pivaloyl chloride (2,2-dimethylpropanoyl chloride) with substituted indazole derivatives. For example, sterically hindered acyl chlorides are reacted with amino-substituted indazoles under controlled conditions to minimize side reactions. Pd-catalyzed cross-coupling (e.g., with Pd₂dba₃ and X-Phos) is often employed for functionalization, as seen in analogous pyrido[2,3-d]pyrimidine syntheses . Yields can vary (61–84%) depending on substituents and reaction optimization .

Q. How is the purity and structural integrity of this compound validated?

Characterization involves ¹H/¹³C NMR to confirm substituent positions and purity, with typical δ values for the pivaloyl group (C(CH₃)₃) appearing as a singlet at ~1.2 ppm in ¹H NMR. Mass spectrometry (MS) and high-resolution liquid chromatography (HPLC) are used to verify molecular weight and purity (>95%) . Crystallographic data (e.g., single-crystal X-ray diffraction) may resolve ambiguities in regiochemistry .

Q. What safety precautions are necessary during handling?

Due to the reactive nature of intermediates like acyl chlorides, experiments require PPE (gloves, goggles, lab coats) and fume hoods. Waste containing halogenated byproducts (e.g., 3-chloro derivatives) must be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How does this compound interact with biological targets?

Structural analogs, such as litronesib (LY2523355), inhibit Eg5 kinesin, inducing mitotic arrest in cancer cells. Mechanistic studies involve kinase inhibition assays and cell cycle analysis (flow cytometry). Dose-dependent antiproliferative effects (IC₅₀ values) are measured in HCT-116 or similar cell lines, followed by xenograft validation . Computational modeling (e.g., molecular docking) can predict binding affinity to ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in cell lines, assay conditions, or metabolite stability. Metabolic profiling (LC-MS) and pharmacokinetic studies (e.g., plasma half-life) are critical to assess bioavailability. For example, low solubility of pivaloyl derivatives can limit efficacy, necessitating formulation optimization (e.g., PEGylation or prodrug strategies) .

Q. How are derivatives of this compound designed for improved selectivity?

Structure-activity relationship (SAR) studies focus on modifying the indazole core and pivaloyl group. For instance:

  • Introducing electron-withdrawing groups (e.g., Cl, F) at specific positions enhances target affinity.
  • Replacing the pivaloyl group with bulkier substituents reduces off-target effects. Parallel synthesis and high-throughput screening (HTS) are used to evaluate libraries of analogs .

Q. What analytical methods are used to study degradation pathways?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify major degradation products. For example, the pivaloyl group may hydrolyze under acidic conditions, forming carboxylic acid derivatives. Stability is assessed via accelerated aging tests (40°C/75% RH) .

Methodological Considerations

Q. How are intermediates characterized during multi-step synthesis?

Key intermediates (e.g., N-[5-amino-2,4-di(piperidin-1-yl)phenyl]-2,2-dimethylpropanamide) are isolated via column chromatography and validated by TLC (Rf values) and FT-IR (amide C=O stretch at ~1650 cm⁻¹). Reaction progress is monitored in real-time using inline NMR or mass spectrometry .

Q. What crystallographic techniques resolve structural ambiguities?

Single-crystal X-ray diffraction (294 K, Mo-Kα radiation) provides bond lengths/angles and confirms regiochemistry. Software like SHELXL refines structures, with R-factors <0.06 indicating high accuracy .

Q. How are pharmacological synergies with other therapeutics evaluated?

Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergies with taxanes or platinum drugs. Transcriptomic profiling (RNA-seq) identifies pathways affected by co-treatment, while isobolograms visualize additive vs. synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.